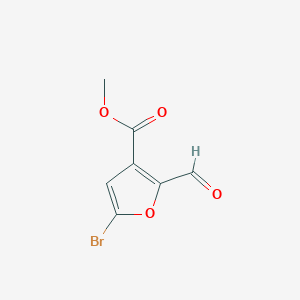

Methyl 5-bromo-2-formylfuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-bromo-2-formylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1006598-64-6 . It has a molecular weight of 233.02 g/mol . The compound is typically in powder form .

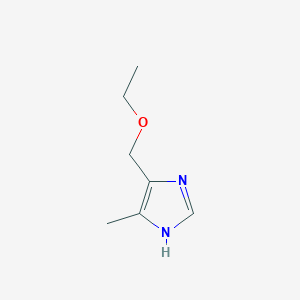

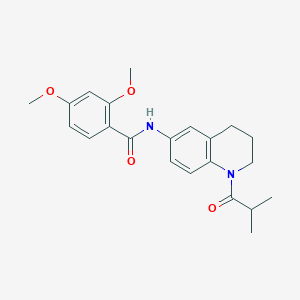

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-formylfuran-3-carboxylate” is represented by the chemical formula C7H5BrO4 . The Smiles notation for this compound is COC(=O)C1=C(OC(=C1)Br)C=O .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-formylfuran-3-carboxylate” is a powder . It has a molecular weight of 233.02 g/mol . The compound has a melting point of 58-59°C .科学的研究の応用

Synthesis of Isoxazole-Fused Heterocycles : Methyl 5-bromo-2-formylfuran-3-carboxylate derivatives have been utilized in the synthesis of isoxazole-fused heterocycles. This involves the bromination of the methyl group of related compounds to create precursors for formyl-isoxazole carboxylate, which can be used to synthesize various heterocyclic structures (Roy, Rajaraman, & Batra, 2004).

Preparation of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of Methyl 5-bromo-2-formylfuran-3-carboxylate, is used for palladium-catalyzed direct arylation of heteroaromatics. This process allows for the formation of biheteroaryls in high yields, which are significant in the field of organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Aminopyridine Derivatives : Research has demonstrated efficient methods to synthesize compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, indicating the versatility of bromo- and formyl- substituted furan compounds in synthesizing complex molecular structures (Hirokawa, Horikawa, & Kato, 2000).

Preparation of Alkylated and Phosphorylated Derivatives : Methyl 5-bromo-2-formylfuran-3-carboxylate and its analogs are used in reactions with secondary amines and other agents to form various alkylated and phosphorylated derivatives. These reactions are fundamental in synthesizing more complex molecules (Pevzner, 2003).

Synthesis of Chiral Amino Acid Derivatives : These compounds are also used in the synthesis of chiral amino acid derivatives, which have considerable synthetic value. This involves hydroformylation reactions to produce formyl-oxazolidine derivatives (Kollár & Sándor, 1993).

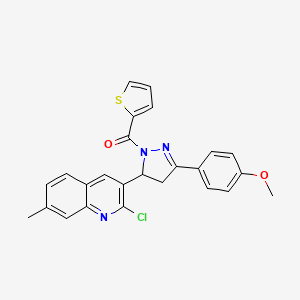

Synthesis of Pyridyl–Pyrazole Derivatives and Cytotoxicity Studies : Derivatives of Methyl 5-bromo-2-formylfuran-3-carboxylate have been used to synthesize novel compounds with potential antitumor activity. This includes the creation of pyridyl–pyrazole derivatives and their subsequent testing for cytotoxic effects on various tumor cell lines (Huang et al., 2017).

Studies in Electrocyclic Reactions : The compound has been used in studies focusing on electrocyclic reactions, which are pivotal in understanding the behavior of electrons in organic compounds during chemical reactions (Niwayama & Houk, 1992).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and handling guidelines.

特性

IUPAC Name |

methyl 5-bromo-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUUDQFLSMYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-formylfuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)

![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)